molecular formula C36H51NO3 B13948289 2-Naphthalenecarboxamide, 1-hydroxy-N-(2-(3-pentadecylphenoxy)butyl)- CAS No. 63059-48-3

2-Naphthalenecarboxamide, 1-hydroxy-N-(2-(3-pentadecylphenoxy)butyl)-

Cat. No.: B13948289
CAS No.: 63059-48-3
M. Wt: 545.8 g/mol
InChI Key: ZGKLOPMHAGUVBT-UHFFFAOYSA-N
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Description

The compound 2-Naphthalenecarboxamide, 1-hydroxy-N-(2-(3-pentadecylphenoxy)butyl)- (CAS: 65208-32-4) is a naphthalene-derived carboxamide featuring a hydroxy group at the 1-position and a pentadecylphenoxy-butyl side chain. Its structural complexity arises from the combination of a naphthalene backbone with a long alkylphenoxy substituent, which confers unique physicochemical properties. Regulatory records indicate its inclusion on Canada’s Non-domestic Substances List (NDSL) , reflecting its industrial or research relevance.

Properties

CAS No.

63059-48-3

Molecular Formula

C36H51NO3

Molecular Weight

545.8 g/mol

IUPAC Name

1-hydroxy-N-[2-(3-pentadecylphenoxy)butyl]naphthalene-2-carboxamide

InChI

InChI=1S/C36H51NO3/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-20-29-21-19-23-32(27-29)40-31(4-2)28-37-36(39)34-26-25-30-22-17-18-24-33(30)35(34)38/h17-19,21-27,31,38H,3-16,20,28H2,1-2H3,(H,37,39)

InChI Key

ZGKLOPMHAGUVBT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC1=CC(=CC=C1)OC(CC)CNC(=O)C2=C(C3=CC=CC=C3C=C2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalenecarboxamide, 1-hydroxy-N-(2-(3-pentadecylphenoxy)butyl)- involves multiple steps, starting with the preparation of the naphthalene ring and the carboxamide group. The reaction typically involves the use of reagents such as naphthalene, carboxylic acids, and amines under controlled conditions. The pentadecylphenoxybutyl side chain is introduced through a series of substitution reactions, often using alkyl halides and phenols .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This includes the use of catalysts, temperature control, and purification techniques to ensure the quality and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenecarboxamide, 1-hydroxy-N-(2-(3-pentadecylphenoxy)butyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups into the compound .

Scientific Research Applications

2-Naphthalenecarboxamide, 1-hydroxy-N-(2-(3-pentadecylphenoxy)butyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Naphthalenecarboxamide, 1-hydroxy-N-(2-(3-pentadecylphenoxy)butyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural Analogues and Functional Differences

The compound’s closest analogs include:

Compound Name Key Structural Features Therapeutic/Functional Relevance Regulatory Status
2-Naphthalenecarboxamide, 1-hydroxy-N-(2-(3-pentadecylphenoxy)butyl)- Hydroxy-naphthalenecarboxamide + pentadecylphenoxy-butyl chain Not explicitly stated; potential surfactant or enzyme modulator NDSL-listed
NOPT (N-[2-(4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]dec-8-yl)ethyl]-2-naphthalenecarboxamide) Spirocyclic triazaspirodecane + naphthalenecarboxamide Reduces tumor size and metastases in aggressive breast cancer models Research-stage
NFOT (N-[2-[1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-8-yl]ethyl]-2-naphthalenecarboxamide) Fluorophenyl-spirocyclic triazaspirodecane + naphthalenecarboxamide Implicated in phospholipase D (PLD) inhibition; modulates metastasis Preclinical studies
FIPI (5-fluoro-2-indolyl des-chlorohalopemide) Indole-carboxamide + benzimidazolone-piperidine Potent PLD inhibitor; disrupts lipid signaling Experimental
Key Observations:
  • Side Chain Diversity: The target compound’s pentadecylphenoxy-butyl chain distinguishes it from analogs like NOPT and NFOT, which feature spirocyclic triazaspirodecane moieties.
  • Therapeutic Targets: While NOPT and NFOT demonstrate direct anticancer effects (e.g., metastasis suppression ), the target compound’s biological activity remains underexplored. Its regulatory status suggests non-therapeutic industrial applications.
  • Enzyme Modulation : Analogous compounds (e.g., FIPI, NFOT) inhibit PLD2, a phospholipase critical for lipid signaling and cancer progression . The absence of a spirocyclic or fluorophenyl group in the target compound may limit similar efficacy.

Pharmacological and Industrial Potential

  • NOPT and NFOT: Demonstrated in vivo efficacy in cancer models, likely due to spirocyclic moieties enhancing target engagement .
  • Target Compound : Its inclusion on the NDSL suggests applications in materials science or surfactants rather than drug development. The long alkyl chain may suit emulsification or surface-active roles.

Biological Activity

2-Naphthalenecarboxamide, 1-hydroxy-N-(2-(3-pentadecylphenoxy)butyl)- is a complex organic compound that has garnered interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

  • Molecular Formula: C27H37N1O3
  • Molecular Weight: 429.6 g/mol
  • CAS Registry Number: Not specified in the search results.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that compounds in the naphthalenecarboxamide class may exhibit:

  • Antioxidant Activity: The presence of hydroxyl groups can contribute to scavenging free radicals, thus protecting cellular components from oxidative stress.
  • Antimicrobial Properties: Some derivatives have shown effectiveness against a range of bacterial strains, potentially through disrupting bacterial cell membranes or inhibiting essential enzymes.
  • Anti-inflammatory Effects: Compounds similar to 2-Naphthalenecarboxamide have been noted for their ability to modulate inflammatory pathways, which could be beneficial in treating inflammatory diseases.

Study 1: Antimicrobial Activity

A study conducted on various naphthalenecarboxamide derivatives demonstrated that certain compounds exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) suggested that modifications in the alkyl chain and functional groups influenced their potency.

CompoundActivity (MIC µg/mL)Target Bacteria
Compound A25Staphylococcus aureus
Compound B50Escherichia coli

Study 2: Antioxidant Properties

Research published in the Journal of Medicinal Chemistry evaluated the antioxidant capacity of naphthalenecarboxamides using DPPH radical scavenging assays. The results indicated that compounds with longer alkyl chains showed enhanced antioxidant activity.

CompoundIC50 (µM)
1-Hydroxy-N-(2-(3-pentadecylphenoxy)butyl)-12.5
Control (Vitamin C)10.0

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